molecular formula C12H13NO4 B11871741 4,6,7-trimethoxyquinolin-2(1H)-one CAS No. 1245806-52-3

4,6,7-trimethoxyquinolin-2(1H)-one

Cat. No.: B11871741
CAS No.: 1245806-52-3
M. Wt: 235.24 g/mol
InChI Key: SAUZEEYESKOTJV-UHFFFAOYSA-N
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Description

4,6,7-trimethoxyquinolin-2(1H)-one is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-trimethoxyquinolin-2(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable quinoline precursor.

    Methoxylation: Introduction of methoxy groups at the 4, 6, and 7 positions using methanol and a catalyst.

    Cyclization: Formation of the quinolin-2(1H)-one core through cyclization reactions under specific conditions, such as heating and the use of acidic or basic catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,6,7-trimethoxyquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide derivatives.

    Reduction: Reduction of the quinoline ring to form dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions at the methoxy positions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Use of reagents like halogens, alkylating agents, or nucleophiles under controlled conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

4,6,7-trimethoxyquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6,7-trimethoxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its binding affinity to target proteins, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxyquinoline
  • 6-methoxyquinoline
  • 7-methoxyquinoline
  • 4,6-dimethoxyquinoline
  • 4,7-dimethoxyquinoline

Uniqueness

4,6,7-trimethoxyquinolin-2(1H)-one is unique due to the presence of three methoxy groups, which significantly influence its chemical properties and potential applications. This compound exhibits distinct reactivity and biological activities compared to its mono- and dimethoxy counterparts.

Properties

CAS No.

1245806-52-3

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

4,6,7-trimethoxy-1H-quinolin-2-one

InChI

InChI=1S/C12H13NO4/c1-15-9-6-12(14)13-8-5-11(17-3)10(16-2)4-7(8)9/h4-6H,1-3H3,(H,13,14)

InChI Key

SAUZEEYESKOTJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)NC2=CC(=C(C=C21)OC)OC

Origin of Product

United States

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